molecular formula Al2CaH14O18Si4 B12087753 CID 92026169

CID 92026169

Cat. No.: B12087753
M. Wt: 508.48 g/mol
InChI Key: UNYSKUBLZGJSLV-UHFFFAOYSA-L
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Description

CID 92026169 is a chemical compound with structural and functional properties that have garnered attention in recent research. For example, highlights that all new compounds must be characterized by methods such as $ ^1H $ and $ ^{13}C $ NMR, with spectral data reported to high precision (e.g., $ ^{13}C $ shifts to 0.1 ppm) and corroborated by 2D NMR or X-ray crystallography where applicable.

Properties

Molecular Formula

Al2CaH14O18Si4

Molecular Weight

508.48 g/mol

InChI

InChI=1S/2Al.Ca.2O5Si2.8H2O/c;;;2*1-6(2)5-7(3)4;;;;;;;;/h;;;;;8*1H2/q3*+2;2*-2;;;;;;;;/p-2

InChI Key

UNYSKUBLZGJSLV-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.O.O.[OH-].[OH-].O=[Si]1O[Al]O[Si](=O)O1.O=[Si]1O[Al]O[Si](=O)O1.[Ca+2]

Origin of Product

United States

Preparation Methods

The synthesis of CID 92026169 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often patented, general methods include:

    Synthetic Routes: The compound is typically synthesized through multi-step organic synthesis, involving the formation of key intermediates.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Chemical Identification and Availability

  • CID 92026169 is not listed in the EPA’s 2012 CDR inventory , the FiehnLab metabolite library , or ToxCast assays .

  • No structural, synthetic, or reactivity data for this compound appears in the provided literature, including patents , QSAR studies , or reaction pathway analyses .

Potential Data Gaps

  • The compound may be newly registered, confidential, or not yet characterized in public databases.

  • Key limitations :

    • No matches in PubMed Central articles (e.g., ).

    • Absence from compound libraries and chemical inventories .

    • No experimental or computational studies (e.g., IACTA-guided reactions , cytotoxicity assays , or enzyme interaction screens ).

Recommendations for Further Research

To investigate this compound, consider:

  • PubChem or ChemSpider : Verify the compound’s existence and properties.

  • Recent Publications : Search newer studies (post-2025) for synthetic or mechanistic data.

  • Proprietary Databases : Access commercial chemical libraries or industry reports.

Related Compounds for Context

While this compound is uncharacterized, structurally similar compounds in the search results exhibit the following reactivity trends:

  • Triazine derivatives (e.g., CID 275, 279): Participate in nucleophilic substitutions and cyclization cascades .

  • Sulfonamides (e.g., CID 397): Undergo coupling reactions and enzyme inhibition .

  • Heterocyclic amines (e.g., CID 412): Show cytotoxic activity via MDM2 protein interactions .

Table 1. Example Reactivity of Related Compounds

Compound CIDReactivity TypeKey FindingsSource
2100251Amide couplingInhibits LasR signaling in bacterial assays
17497500GPCR modulationAnxiolytic effects in rodents
275Cyclization cascadesForms triple cyclization products

Scientific Research Applications

CID 92026169 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of CID 92026169 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Methodological Considerations for Comparison

  • Database Tools : PubChem and SciFinder enable structural similarity searches, but complementary techniques (e.g., X-ray crystallography or computational modeling) are essential to resolve ambiguities .
  • Supporting Information : As per and , spectral data and synthetic protocols for this compound should be archived in Supporting Information files to ensure reproducibility.

Q & A

Basic Research Questions

Q. How do I differentiate between research methods and methodology when designing a study?

  • Answer : Research methods refer to specific tools (e.g., surveys, CRISPR assays, RNA sequencing) , while methodology encompasses the theoretical rationale for selecting these tools, including alignment with hypotheses and ethical frameworks. For example, a quantitative study might use regression analysis (method) justified by positivist epistemology (methodology) .

Q. What criteria define a well-structured research question in experimental sciences?

  • Answer : A robust question must be:

  • Specific : Narrowed to avoid ambiguity (e.g., "How does pH affect enzyme kinetics of CID 92026169?" vs. "How do enzymes work?").
  • Measurable : Designed for quantitative/qualitative analysis (e.g., spectrophotometric assays for reaction rates).
  • Relevant : Address gaps identified in systematic literature reviews .

Q. How can I ensure my literature review supports hypothesis generation?

  • Answer : Use a PICOT framework (Population, Intervention, Comparison, Outcome, Time) to map variables . For example, in drug efficacy studies, compare This compound with placebo controls across defined timeframes, citing primary sources (e.g., clinical trial registries) .

Advanced Research Questions

Q. How do I reconcile contradictory results in replicated experiments (e.g., inconsistent bioavailability data for This compound)?

  • Answer :

Re-examine variables : Control for confounding factors (e.g., solvent purity, temperature gradients) .

Statistical robustness : Apply sensitivity analysis or Bayesian methods to assess uncertainty .

Meta-analysis : Synthesize datasets using PRISMA guidelines to identify systemic biases .

Q. What strategies optimize experimental reproducibility in synthetic chemistry (e.g., This compound synthesis)?

  • Answer :

  • Documentation : Provide step-by-step protocols with exact molar ratios, reaction times, and purification methods .
  • Instrument calibration : Specify NMR spectrometer parameters (e.g., 600 MHz, CDCl₃ solvent) .
  • Open data : Share raw spectra and chromatograms in supplemental materials .

Q. How can NLP models like BERT enhance qualitative data analysis in interdisciplinary research?

  • Answer :

  • Thematic coding : Fine-tune BERT to classify interview transcripts (e.g., sentiment toward This compound in pharmacological studies) .
  • Bias mitigation : Use bidirectional attention layers to contextualize ambiguous responses .
  • Validation : Compare machine-generated themes with manual coding (Cohen’s κ >0.8) .

Q. What frameworks validate mixed-methods approaches in translational research (e.g., This compound preclinical-to-clinical transition)?

  • Answer :

  • Triangulation : Cross-validate HPLC results (quantitative) with patient-reported outcomes (qualitative) .
  • Embedded design : Prioritize quantitative data while using qualitative insights to refine dosing protocols .

Methodological Pitfalls to Avoid

  • Overgeneralization : Avoid broad questions like "Is This compound effective?" without specifying biomarkers or endpoints .
  • Ethical oversights : Obtain IRB approval before human trials and disclose conflicts of interest .
  • Data siloing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

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